molecular formula C24H23N3O2 B3959617 7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

Cat. No. B3959617
M. Wt: 385.5 g/mol
InChI Key: RIINSJBWIPMKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as MQ and has been found to have a range of biochemical and physiological effects that make it useful for a variety of research purposes. In

Mechanism of Action

The mechanism of action of MQ is not fully understood, but studies have shown that it has the ability to interact with a range of cellular targets. MQ has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its ability to inhibit the growth of cancer cells. MQ has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
MQ has been found to have a range of biochemical and physiological effects. Studies have shown that it has the ability to inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress. MQ has also been found to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MQ in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for new cancer therapies. However, there are also limitations to using MQ in lab experiments. For example, the synthesis process of MQ is complex and requires careful attention to detail to ensure that the final product is of high purity. Additionally, the mechanism of action of MQ is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on MQ. One area of research that is particularly promising is the development of new cancer therapies. MQ has been found to have the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of MQ and its potential use in the treatment of neurodegenerative diseases. Overall, the potential applications of MQ in scientific research make it an exciting area of study for researchers in a range of fields.

Scientific Research Applications

MQ has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MQ has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. MQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

7-[(4-methoxy-3-methylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-15-10-12-25-21(13-15)27-22(18-7-9-20(29-3)16(2)14-18)19-8-6-17-5-4-11-26-23(17)24(19)28/h4-14,22,28H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIINSJBWIPMKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)OC)C)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
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7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
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7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
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7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
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7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
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7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

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